molecular formula C13H12N4O4 B3884429 N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No.: B3884429
M. Wt: 288.26 g/mol
InChI Key: QLPVMAGPGZUPJU-AUWJEWJLSA-N
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Description

N’-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring and a benzylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically conducted under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene ring, leading to a wide range of derivatives.

Scientific Research Applications

N’-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial in reducing hyperpigmentation and has applications in both cosmetic and medical fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide apart from similar compounds is its specific combination of functional groups and ring structures

Properties

IUPAC Name

N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-21-11-4-2-8(6-10(11)18)7-14-17-13(20)9-3-5-12(19)16-15-9/h2-7,18H,1H3,(H,16,19)(H,17,20)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVMAGPGZUPJU-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 2
N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 3
N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 5
N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 6
N'-(3-hydroxy-4-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

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